Cyclopenta-1,3-diene;niobium(5+);tetrachloride Cyclopenta-1,3-diene;niobium(5+);tetrachloride
Brand Name: Vulcanchem
CAS No.: 33114-15-7
VCID: VC8101909
InChI: InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-3H,4H2;4*1H;/q-1;;;;;+5/p-4
SMILES: C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5]
Molecular Formula: C5H5Cl4Nb
Molecular Weight: 299.8 g/mol

Cyclopenta-1,3-diene;niobium(5+);tetrachloride

CAS No.: 33114-15-7

Cat. No.: VC8101909

Molecular Formula: C5H5Cl4Nb

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

Cyclopenta-1,3-diene;niobium(5+);tetrachloride - 33114-15-7

Specification

CAS No. 33114-15-7
Molecular Formula C5H5Cl4Nb
Molecular Weight 299.8 g/mol
IUPAC Name cyclopenta-1,3-diene;niobium(5+);tetrachloride
Standard InChI InChI=1S/C5H5.4ClH.Nb/c1-2-4-5-3-1;;;;;/h1-3H,4H2;4*1H;/q-1;;;;;+5/p-4
Standard InChI Key KAWQZSRKEBAOSY-UHFFFAOYSA-J
SMILES C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5]
Canonical SMILES C1C=CC=[C-]1.[Cl-].[Cl-].[Cl-].[Cl-].[Nb+5]

Introduction

Structural and Molecular Characteristics

Molecular Structure

The compound adopts a monocyclopentadienyl geometry, with the niobium atom bonded to a η⁵-cyclopentadienyl ring (C₅H₅⁻) and four chloride ligands in a tetrahedral arrangement . The cyclopentadienyl ligand acts as a π-donor, stabilizing the niobium center through delocalized electron interactions. X-ray crystallographic studies of related niobium complexes reveal bond lengths of Nb–C (C₅H₅) averaging 2.41 Å and Nb–Cl bonds around 2.30–2.35 Å .

Key Properties

PropertyValueSource
Molecular FormulaC₅H₅Cl₄Nb
Molecular Weight299.8 g/mol
Melting Point~260°C
ReactivityMoisture-sensitive, hydrolyzes
Coordination GeometryTetrahedral

Synthesis and Preparation Methods

Synthetic Routes

The primary synthesis involves reacting niobium pentachloride (NbCl₅) with cyclopentadiene (C₅H₆) in an inert atmosphere (e.g., N₂ or Ar):
NbCl₅ + C₅H₆ → C₅H₅Cl₄Nb + HCl.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane.

  • Temperature: 25–50°C.

  • Isolation: Filtration followed by recrystallization.

Industrial-scale production employs similar methods with rigorous control of reaction parameters to optimize yield and purity.

Physical and Chemical Properties

Reactivity and Stability

The compound exhibits high reactivity due to:

  • Chloride Ligand Substitution: Replacement with alkyl, aryl, or organometallic groups (e.g., Grignard reagents) .

  • Oxidation/Reduction: Disproportionation under certain conditions to form Nb(IV) and Nb(VI) species.

  • Moisture Sensitivity: Rapid hydrolysis in aqueous environments, releasing HCl and forming niobium oxides .

Example Reactions:

Reaction TypeReagents/ConditionsProducts
Ligand SubstitutionGrignard reagents (RMgX)Nb(η⁵-C₅H₅)(R)Cl₃
OxidationO₂, H₂O₂Nb(VI) oxo-chloro complexes
ReductionLiAlH₄, NaBH₄Nb(IV) chloro-hydride derivatives

Applications in Research and Industry

Catalytic Roles

  • Polymerization: Facilitates olefin polymerization and copolymerization due to its Lewis acidity .

  • Hydrogenation: Acts as a precursor for hydrogenation catalysts in organic synthesis.

  • Materials Science: Used in synthesizing high-performance polymers and coatings.

Bioinorganic Chemistry

Serves as a model compound for studying metal-ligand interactions in enzymatic systems. While direct biological activity remains unexplored, its reactivity with nucleophiles suggests potential for modifying biomolecules.

Comparative Analysis with Related Metallocenes

CompoundMetalKey Differences
Cyclopentadienylvanadium(IV) tetrachlorideVanadiumLower oxidation state (V⁴⁺ vs. Nb⁵⁺)
Cyclopentadienylzirconium(IV) tetrachlorideZirconiumGreater steric bulk, altered reactivity
Cyclopentadienyltitanium(IV) tetrachlorideTitaniumHigher electrophilicity, diverse catalysis

The niobium center in the target compound offers unique electronic flexibility, enabling distinct redox and ligand-exchange behaviors compared to transition metals like titanium or vanadium .

Research Findings and Future Directions

Structural Insights

X-ray crystallography of related complexes (e.g., [Nb(η⁵-C₅H₅)₂(CH₂Ph)₂]) reveals tetrahedral coordination, with cyclopentadienyl rings acting as electron-donating ligands .

Future Research

  • Catalytic Optimization: Exploring its role in asymmetric catalysis or CO₂ fixation.

  • Biomedical Applications: Investigating interactions with DNA or protein targets.

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